molecular formula C22H24O5 B10848472 Erythribyssin A

Erythribyssin A

Katalognummer: B10848472
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: IGSYALWDCAHJEF-FCHUYYIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Erythribyssin A is a pterocarpan, a class of naturally occurring heterocyclic compounds characterized by a benzopyranobenzofuran skeleton. It is isolated from plants of the Erythrina genus, notably Erythrina fusca and Erythrina lysistemon, which are rich sources of bioactive secondary metabolites . Pterocarpans like Erythribyssin A are known for their diverse pharmacological properties, including antimicrobial, antioxidant, and enzyme-inhibitory activities.

Eigenschaften

Molekularformel

C22H24O5

Molekulargewicht

368.4 g/mol

IUPAC-Name

(6aS,11aS)-6a,9-dimethoxy-10-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-ol

InChI

InChI=1S/C22H24O5/c1-13(2)5-7-15-18(24-3)10-9-17-20(15)27-21-16-8-6-14(23)11-19(16)26-12-22(17,21)25-4/h5-6,8-11,21,23H,7,12H2,1-4H3/t21-,22+/m0/s1

InChI-Schlüssel

IGSYALWDCAHJEF-FCHUYYIVSA-N

Isomerische SMILES

CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@]2(COC4=C3C=CC(=C4)O)OC)OC)C

Kanonische SMILES

CC(=CCC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)OC)OC)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Erythribyssin A umfasst mehrere Schritte, darunter die Prenylierung von Pterocarpan-Derivaten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung polarer aprotischer Lösungsmittel wie Propylencarbonat, gefolgt von der Zugabe von Emulgatoren wie Polysorbat .

Industrielle Produktionsverfahren:

Analyse Chemischer Reaktionen

Degradation Pathways

Erythromycin A undergoes pH-dependent degradation via distinct mechanisms:

Acidic Conditions (pH 3.0–5.5)

  • Primary pathway : Internal dehydration of erythromycin A-6,9-hemiketal → anhydroerythromycin A (via enol ether intermediate) .

  • Kinetics : Pseudo-first-order, buffer-independent rate constant kacid=1.2×104s1k_{\text{acid}} = 1.2 \times 10^{-4} \, \text{s}^{-1} at pH 4.0 .

Alkaline Conditions (pH 7.0–10.0)

  • Hydroxide-catalyzed lactonyl ester hydrolysis → erythromycin A enol ether .

  • Subsequent C13→C11 translactonization → pseudoerythromycin A enol ether .

C10-Methyl Activation

  • Oxidation : 3′-amino group → N-oxide 63 (H2_2O2_2/MeOH, 84% yield).

  • Halogenation : NCS-mediated allylic chlorination → allylic acetate 64 (88% yield) .

C11–C12 Cyclic Carbamate Formation

  • Carbamoylation : CDI/NaH in DMF → 12-O-carbamate 2 .

  • Cyclization : NH3_3/MeCN → 11,12-cyclic carbamate 3 (Baker protocol) .

Glycosylation

  • Aglycone functionalization : 2,6-anhydro-2-thio sugar 34 → α-glycoside 35 (92% yield via chelation control) .

Crotylation (Kirsche et al.)

  • Step : Stereoselective crotylboration to construct C3–C9 fragment.

  • Outcome : Avoids traditional protecting-group strategies, reducing step count .

Diels-Alder Cyclization

  • Application : Decalin moiety synthesis for erythronolide derivatives.

  • Conditions : Xylene, 140°C → adduct 42 (single stereoisomer) .

Stability in Formulations

  • pH sensitivity : Degradation accelerates at extremes (t1/2_{1/2} = 12 h at pH 7.4 vs. 3 h at pH 9.0) .

  • Solid-state dynamics : SSNMR shows reduced T1_1 relaxation for lactone carbons in derivatives (e.g., roxithromycin) .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Erythribyssin A übt seine Wirkungen hauptsächlich durch Hemmung der Proteintyrosinphosphatase 1B und bakteriellen Neuraminidase aus. Die Hemmung der Proteintyrosinphosphatase 1B wird durch die Bindung von Erythribyssin A an die aktive Stelle des Enzyms erreicht, wodurch dessen Aktivität verhindert wird. Diese Hemmung kann zu einer erhöhten Insulinempfindlichkeit und einer Reduktion des Blutzuckerspiegels führen.

Wirkmechanismus

Erythribyssin A exerts its effects primarily by inhibiting protein tyrosine phosphatase 1B and bacterial neuraminidase. The inhibition of protein tyrosine phosphatase 1B is achieved through the binding of erythribyssin A to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to increased insulin sensitivity and reduced blood glucose levels .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Erythribyssin A belongs to a broader family of pterocarpans and isoflavonoids. Below is a comparative analysis with structurally and functionally related compounds, supported by experimental data from the provided evidence:

Table 1: Structural and Functional Comparison of Erythribyssin A and Analogues

Compound Name Structural Class Molecular Formula Key Biological Activities Solvent Used Source
Erythribyssin A Pterocarpan Not explicitly provided Not explicitly reported - Erythrina fusca
Erythribyssin B Pterocarpan C₁₆H₁₁O₅ Moderate inhibitory activity (specific target not stated) Methanol Erythrina lysistemon
Erythribyssin G Pterocarpan Not provided Weak PTP1B inhibition Ethyl acetate Synthetic or plant-derived
Erythribyssin I Pterocarpan Not provided No inhibitory activity Ethyl acetate Synthetic or plant-derived
Demethylmedicarpin Pterocarpan C₁₅H₁₁O₄ Antimicrobial, antioxidant Methanol Erythrina fusca
Genistein Isoflavone C₁₅H₁₀O₅ Weak antifungal/antioxidant Chloroform:methanol (1:1) Synthetic or plant-derived
Fuscacarpans A-C Pterocarpan Varied Novel structures with uncharacterized bioactivity - Erythrina fusca

Key Findings:

Structural Differences: Erythribyssin A and B differ in oxygenation patterns, with Erythribyssin B having an additional oxygen atom (C₁₆H₁₁O₅ vs. unreported for A) . Demethylmedicarpin lacks a methyl group compared to medicarpin, enhancing its solubility in polar solvents like methanol .

Class-Specific Activity: Pterocarpans generally outperform isoflavones like genistein in bioactivity, possibly due to their fused benzofuran ring enhancing molecular stability and target binding .

Enzyme Inhibition: While Erythribyssin A’s PTP1B (protein tyrosine phosphatase 1B) inhibition data are absent, compounds like burrtinone (79) and its dehydrate (80) in ethyl acetate showed strong PTP1B inhibition, suggesting structural optimization (e.g., ketone groups) enhances activity .

Table 2: Comparative Bioactivity in Different Solvents

Compound Solvent Bioactivity Outcome
Erythribyssin G Ethyl acetate Weak PTP1B inhibition
Erythrabyssin I Methanol Strong antifungal/antioxidant
Genistein Chloroform:methanol (1:1) Weak activity

Research Implications and Gaps

  • Structural Elucidation : Erythribyssin A’s exact structure and molecular formula remain unclear in the provided evidence, necessitating further spectroscopic analysis (e.g., NMR, MS) .
  • Synthetic Analogues: Modifying Erythribyssin A’s substituents (e.g., adding methoxy groups) may enhance bioactivity, as seen in burrtinone derivatives .

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of Erythribyssin A, and what critical parameters influence yield?

  • Methodological Answer: High-purity synthesis typically involves regioselective glycosylation and polyketide chain elongation. Key parameters include reaction temperature (e.g., 25–30°C for stability), solvent polarity (acetonitrile/water mixtures), and catalytic agents (e.g., NADPH-dependent reductases). Post-synthesis purification via reverse-phase HPLC (C18 columns, methanol/water gradient) and characterization using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) are essential. Reproducibility requires strict adherence to protocols, as minor deviations in pH or solvent ratios can alter stereochemistry .

Q. Which analytical techniques are most reliable for structural elucidation of Erythribyssin A, and how should data be interpreted?

  • Methodological Answer: X-ray crystallography is the gold standard for resolving absolute configuration, but it requires high-quality single crystals. For amorphous samples, tandem MS/MS fragmentation (collision-induced dissociation) paired with 2D NMR (COSY, HSQC, HMBC) can map carbon骨架 connectivity. Comparative analysis with spectral databases (e.g., Natural Products Atlas) is critical. Ambiguities in NOESY correlations should prompt re-evaluation of solvent systems or isotopic labeling experiments .

Q. How do researchers validate the antimicrobial activity of Erythribyssin A against drug-resistant pathogens?

  • Methodological Answer: Use standardized CLSI/MIC assays with controls for biofilm disruption (e.g., crystal violet staining) and efflux pump inhibition (e.g., ethidium bromide accumulation tests). Include reference strains (e.g., Staphylococcus aureus ATCC 29213) and clinical isolates. Data should report minimum inhibitory concentrations (MICs) with 95% confidence intervals and assess cytotoxicity via mammalian cell lines (e.g., HEK293) to confirm selectivity .

Advanced Research Questions

Q. How can contradictory reports on Erythribyssin A’s anti-inflammatory efficacy be resolved through experimental design?

  • Methodological Answer: Discrepancies often arise from variations in model systems (e.g., murine vs. human macrophages) or LPS dosage. Employ a dual-model approach: (1) In vitro NF-κB luciferase reporter assays (THP-1 cells) to quantify pathway inhibition, and (2) In vivo murine collagen-induced arthritis models with cytokine profiling (ELISA for TNF-α, IL-6). Cross-validate findings using siRNA knockdown of target proteins (e.g., IKKβ) to confirm mechanism specificity .

Q. What strategies improve Erythribyssin A’s bioavailability without structural modification?

  • Methodological Answer: Nanoformulation with polylactic-co-glycolic acid (PLGA) nanoparticles (100–200 nm size, PEGylated surface) enhances plasma half-life. Pharmacokinetic studies in Sprague-Dawley rats should compare oral vs. intravenous administration, measuring AUC024_{0-24} via LC-MS/MS. Alternatively, co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can reduce first-pass metabolism .

Q. How can computational modeling predict off-target interactions of Erythribyssin A in complex biological systems?

  • Methodological Answer: Use molecular docking (AutoDock Vina) against human proteome databases (PDB, UniProt) to identify potential off-targets. Prioritize targets with binding energy ≤ −8.0 kcal/mol. Validate via thermal shift assays (TSA) to measure protein stabilization upon ligand binding. Machine learning models (e.g., DeepChem) trained on ChEMBL data can predict ADMET properties, reducing reliance on trial-and-error screening .

Q. What ethical and methodological considerations apply to in vivo toxicity studies of Erythribyssin A?

  • Methodological Answer: Follow OECD Guidelines 420/423 for acute oral toxicity, using staggered dosing (5–2000 mg/kg) in Wistar rats. Include histopathology (H&E staining of liver/kidney) and hematological panels (ALT, creatinine). For ethical compliance, use the 3Rs framework: Replace mammalian models with Galleria mellonella larvae for preliminary screens, reduce sample sizes via Bayesian adaptive designs, and refine endpoints to minimize distress .

Methodological Guidelines for Data Reporting

  • Reproducibility : Document reaction conditions (e.g., inert atmosphere, stirring rates) and raw spectral data in supplementary materials. Use MESTReNova for NMR peak integration, ensuring δ values are referenced to TMS .
  • Data Contradictions : Apply Bland-Altman plots to assess inter-laboratory variability in bioactivity assays. Meta-analyses should use random-effects models (RevMan software) to account for heterogeneity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.